molecular formula C20H23NO3 B3200429 tert-Butyl 4-(2-phenylacetyl)benzylcarbamate CAS No. 1017781-66-6

tert-Butyl 4-(2-phenylacetyl)benzylcarbamate

Cat. No.: B3200429
CAS No.: 1017781-66-6
M. Wt: 325.4 g/mol
InChI Key: GYGMDPCSAIOBQM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-phenylacetyl)benzylcarbamate is a carbamate-protected benzylamine derivative featuring a tert-butyloxycarbonyl (Boc) group and a 2-phenylacetyl substituent at the para position of the benzyl ring. This compound is structurally designed for applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The Boc group serves as a protective moiety for amines, enabling selective reactions at other functional sites during multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[[4-(2-phenylacetyl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-14-16-9-11-17(12-10-16)18(22)13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGMDPCSAIOBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801176462
Record name 1,1-Dimethylethyl N-[[4-(2-phenylacetyl)phenyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-66-6
Record name 1,1-Dimethylethyl N-[[4-(2-phenylacetyl)phenyl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017781-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[[4-(2-phenylacetyl)phenyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-phenylacetyl)benzylcarbamate typically involves the reaction of 4-(2-phenylacetyl)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

4-(2-phenylacetyl)benzylamine+tert-butyl chloroformatetert-Butyl 4-(2-phenylacetyl)benzylcarbamate\text{4-(2-phenylacetyl)benzylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4-(2-phenylacetyl)benzylamine+tert-butyl chloroformate→tert-Butyl 4-(2-phenylacetyl)benzylcarbamate

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and reaction time. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(2-phenylacetyl)benzylcarbamate can undergo oxidation reactions, particularly at the phenylacetyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under acidic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) for removal of the tert-butyl group.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Deprotected amines.

Scientific Research Applications

Organic Synthesis

Protecting Group for Amines:
tert-Butyl 4-(2-phenylacetyl)benzylcarbamate is widely utilized as a protecting group for amines in peptide synthesis. Its stability under basic conditions and ease of removal under acidic conditions make it ideal for multi-step organic syntheses. This property allows chemists to selectively modify other functional groups without affecting the protected amine.

Mechanism of Action:
The compound forms a stable carbamate linkage with amine groups, protecting them from unwanted reactions during synthetic processes. The removal of the tert-butyl group is typically achieved through acid-catalyzed hydrolysis, resulting in the release of the free amine.

Biological Research

Modification of Biomolecules:
In biological research, this compound is used to protect amine groups in biomolecules, facilitating selective modification of other functional groups. This capability is crucial in the synthesis of pharmaceuticals where protection of amine groups is necessary during intermediate steps.

Enzyme Interaction Studies:
The carbamate group allows for the formation of covalent bonds with nucleophilic sites on enzymes, potentially leading to inhibition or modification of their activity. This property makes it useful in medicinal chemistry for designing enzyme inhibitors and studying enzyme interactions.

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, this compound was employed to protect amino acids during the coupling process. The stability of the protecting group allowed for successful multi-step reactions without premature deprotection, leading to high yields of desired peptides.

Case Study 2: Enzyme Inhibition

Research involving enzyme inhibitors utilized this compound to modify specific amino acid residues within enzymes. The covalent modification resulted in significant alterations in enzyme activity, demonstrating its potential as a tool for studying enzyme mechanisms and developing therapeutic agents.

Mechanism of Action

The mechanism by which tert-Butyl 4-(2-phenylacetyl)benzylcarbamate exerts its effects involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthetic processes. The removal of the tert-butyl group is typically achieved through acid-catalyzed hydrolysis, resulting in the release of the free amine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally similar compounds and their distinguishing features:

Compound Name (CAS No.) Substituent at Benzyl Position Key Functional Group Molecular Formula Molecular Weight Similarity Index
tert-Butyl 4-(2-phenylacetyl)benzylcarbamate* 2-Phenylacetyl Ketone C₂₀H₂₃NO₃ 329.41 N/A
tert-Butyl 4-formylbenzylcarbamate (156866-52-3) Formyl Aldehyde C₁₃H₁₇NO₃ 247.28 0.82
tert-Butyl 4-(bromomethyl)benzylcarbamate (N/A) Bromomethyl Halide C₁₃H₁₈BrNO₂ 308.19 N/A
tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate (927676-52-6) 4-Methylpiperazinyl Heterocyclic amine C₁₇H₂₇N₃O₂ 305.42 N/A
tert-Butyl 4-ethynylbenzylcarbamate (680190-96-9) Ethynyl Alkyne C₁₄H₁₇NO₂ 231.29 N/A
3-[(Boc-amino)methyl]phenylacetic Acid (71420-95-6) Boc-protected aminomethyl Carboxylic acid C₁₄H₁₉NO₄ 265.31 0.80

*Hypothetical structure inferred from analogs.

Key Observations:
  • Functional Group Diversity : The 2-phenylacetyl group in the target compound introduces a ketone-linked phenyl moiety, enhancing hydrophobicity compared to aldehydes (e.g., 156866-52-3) or polar groups like piperazinyl (927676-52-6) .
  • Reactivity : Bromomethyl () and ethynyl () substituents enable nucleophilic substitution and click chemistry, respectively, whereas phenylacetyl may participate in conjugation or hydrogen bonding .
  • Biological Relevance : Piperazinyl derivatives (e.g., 927676-52-6) are common in kinase inhibitors due to their hydrogen-bonding capacity, while phenylacetyl derivatives may target hydrophobic binding pockets .

Physicochemical and Spectroscopic Properties

  • NMR Trends :
    • Aromatic protons in tert-butyl 4-(bromomethyl)benzylcarbamate resonate at δ 7.48 (s, 4H), while bromomethyl protons appear at δ 4.03 (s, 2H) .
    • The target compound’s phenylacetyl group would introduce additional aromatic signals (δ ~7.2–7.6) and a ketone carbonyl peak at ~200–210 ppm in ¹³C NMR.
  • Solubility : Piperazinyl derivatives (e.g., 927676-52-6) exhibit higher aqueous solubility than phenylacetyl analogs due to their basic nitrogen .

Biological Activity

Tert-Butyl 4-(2-phenylacetyl)benzylcarbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-phenylacetyl chloride in the presence of a base. The resulting compound can be characterized using various spectroscopic methods such as NMR and mass spectrometry.

Anti-inflammatory Activity

Research has indicated that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. In a study comparing various analogues, compounds similar to this compound were evaluated for their ability to inhibit inflammation in vivo. The results showed that certain derivatives demonstrated promising anti-inflammatory activity, with percentage inhibition values ranging from 39% to 54% compared to the standard drug indomethacin .

CompoundPercentage Inhibition (%)Time (hours)
4a54.2399
4i39.02112

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes. Notably, it has shown selective inhibition against certain targets, which can be crucial for developing drugs aimed at specific diseases. For example, modifications in the structure have been linked to enhanced potency against specific enzymes involved in disease processes .

Case Studies

  • Anti-inflammatory Efficacy : A study utilized the carrageenan-induced rat paw edema model to assess the anti-inflammatory effects of tert-butyl derivatives. The findings indicated that these compounds could significantly reduce edema, suggesting their potential use in treating inflammatory conditions .
  • Selectivity in Enzyme Inhibition : Another investigation focused on the selectivity of tert-butyl derivatives against Cryptosporidium parvum IMPDH (CpIMPDH). The study revealed that specific structural modifications could enhance the inhibitory activity by up to tenfold compared to baseline compounds .

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of tert-butyl carbamate derivatives. For instance, introducing electron-withdrawing groups at specific positions on the aromatic ring has been shown to increase potency significantly .

Key Findings:

  • Binding Affinity : Structural analogs with specific substitutions exhibited improved binding affinity towards target proteins, indicating a favorable interaction profile.
  • Therapeutic Potential : The compound's ability to inhibit key enzymes suggests its potential as a therapeutic agent in treating diseases linked to these targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(2-phenylacetyl)benzylcarbamate
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